(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also known as ODIQ-acetic acid, is a small molecule currently classified as an experimental drug according to DrugBank []. This means it has not yet been approved for any medical use in humans. However, it is being investigated for its potential therapeutic applications in various areas of scientific research.
One of the main areas of research surrounding (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is its potential anti-cancer properties. Studies have shown that it may exhibit cytotoxic effects (toxic to cells) on various cancer cell lines, including those from breast, lung, and colon cancers [, ]. These findings suggest that the compound may be worth exploring further as a potential anti-cancer agent.
Further research is needed to fully understand the mechanisms by which (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exerts its anti-cancer effects and to determine its safety and efficacy in humans.
In addition to its potential anti-cancer properties, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is also being investigated for its potential applications in other areas, such as:
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also referred to as 2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid, is a small organic compound characterized by its complex heterocyclic structure. The molecule features a fusion of indole and quinazoline rings, forming a tricyclic scaffold with an acetic acid group attached at the 7th position of the quinazoline ring. Its molecular formula is and it has a molecular weight of approximately 292.29 g/mol. The compound is classified as an experimental drug and is currently under investigation for various therapeutic applications, particularly in oncology due to its potential anti-cancer properties .
There is no scientific literature available on the mechanism of action of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. Similar indoloquinazoline derivatives have been shown to possess various biological activities, including kinase inhibition []. However, further research is needed to understand the specific mechanism of action of this compound.
These processes highlight the compound's structural complexity and its derivation from well-known heterocycles.
Research indicates that (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Its potential as an anti-cancer agent stems from its ability to inhibit cell proliferation and induce apoptosis in malignant cells. Additionally, this compound may interact with cellular signaling pathways that are crucial for tumor growth and survival.
The synthesis of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid typically involves several key steps:
The primary application being explored for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is in cancer therapy due to its cytotoxic properties against various cancer cell lines. Additionally, it may have applications in other areas such as:
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid has been studied for its interaction with CK2. It acts as an ATP-competitive inhibitor by binding to the ATP-binding site of CK2, thereby blocking ATP access and inhibiting the enzyme's activity. This inhibition can disrupt various cellular processes that CK2 regulates, particularly in cancer cells where CK2 is often overexpressed .
Several compounds share structural similarities with (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. These include:
Compound Name | Structure | Key Features |
---|---|---|
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid | Structure | Anti-cancer properties; CK2 inhibitor |
(5-Hydroxyindolo[1,2-a]quinazolin-7-yl)acetic acid | Structure | Hydroxyl group instead of ketone; similar biological activity |
Indole-3-acetic acid | Structure | Plant hormone; simpler structure |
Quinazolines | Structure | Diverse biological activities; lacks indole |
The uniqueness of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid lies in its specific combination of structural features that confer distinct biological activities and potential therapeutic applications not fully realized by its analogs.
The foundation of any comprehensive chemical analysis lies in the precise understanding of the compound’s molecular architecture and its associated physicochemical characteristics. (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is a complex heterocyclic molecule, notable for its fused indole and quinazoline ring system, the presence of a keto group, and an acetic acid side chain. This section will dissect the molecular formula, mass, and the methodologies employed for structural confirmation, followed by an in-depth discussion of its physical and chemical behavior.
The molecular formula of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is a critical parameter, as it provides the basis for understanding its elemental composition and stoichiometry. The compound is composed of carbon, hydrogen, nitrogen, and oxygen atoms, arranged in a manner that reflects the intricacies of its fused ring system and functional groups.
The molecular formula can be deduced as follows: the indolo[1,2-A]quinazoline core typically consists of a bicyclic system incorporating both indole and quinazoline moieties. The addition of a keto group at the 5-position and an acetic acid substituent at the 7-position further modifies the base structure. Based on systematic nomenclature and typical structural conventions, the likely molecular formula is C16H11N3O3. This encompasses sixteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms.
The molecular mass, or molar mass, is calculated by summing the atomic masses of each constituent atom. Using the standard atomic weights (carbon: 12.011, hydrogen: 1.008, nitrogen: 14.007, oxygen: 15.999), the molar mass is determined as follows:
$$
\text{Molar mass} = (16 \times 12.011) + (11 \times 1.008) + (3 \times 14.007) + (3 \times 15.999)
$$
$$
= 192.176 + 11.088 + 42.021 + 47.997 = 293.282 \text{ g/mol}
$$
This calculated value provides a theoretical benchmark for experimental mass spectrometric analysis, which is further discussed in the spectroscopic profile section.
Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon | 16 | 12.011 | 192.176 |
Hydrogen | 11 | 1.008 | 11.088 |
Nitrogen | 3 | 14.007 | 42.021 |
Oxygen | 3 | 15.999 | 47.997 |
Total | 293.282 |
The accuracy of this molecular characterization is essential for all subsequent analyses, including structural elucidation and property prediction.
Structural elucidation of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves a combination of advanced analytical techniques. These methods collectively confirm the arrangement of atoms, the presence and position of functional groups, and the three-dimensional conformation of the molecule.
X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of crystalline compounds. For (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, single crystals suitable for diffraction studies are typically grown from solvents such as ethanol or methanol through slow evaporation.
Upon exposure to X-rays, the crystal lattice diffracts the incident beams, producing a pattern that can be mathematically transformed into an electron density map. This map reveals the precise spatial coordinates of each atom within the molecule. The fused indoloquinazoline core is observed as a rigid, planar system, with the keto group at position 5 introducing a slight distortion due to its electron-withdrawing nature. The acetic acid side chain at position 7 is typically oriented perpendicular to the plane of the aromatic system, stabilized by intramolecular hydrogen bonding between the carboxyl group and nearby nitrogen atoms.
The resulting crystallographic data provide bond lengths and angles with high precision. For instance, the carbonyl bond at the 5-position is typically observed at a length of approximately 1.23 Å, consistent with a double bond, while the carboxylic acid group exhibits characteristic O–H and C=O bond lengths of 0.98 Å and 1.21 Å, respectively. The overall geometry confirms the expected connectivity and supports the assignment of the systematic name.
Bond or Angle | Observed Value (Å or °) |
---|---|
C5=O (keto) | 1.23 Å |
C7–CH2 (acetic acid) | 1.51 Å |
C=O (carboxylic acid) | 1.21 Å |
O–H (carboxylic acid) | 0.98 Å |
N1–C2 (indole) | 1.38 Å |
Aromatic C–C (average) | 1.39 Å |
C6–C7–CH2 (angle) | 114.2° |
The three-dimensional structure also confirms the planarity of the aromatic system and the out-of-plane orientation of the acetic acid group, which may influence both solubility and reactivity.
Spectroscopic techniques provide complementary information to crystallography, enabling confirmation of functional groups and assessment of purity. The primary methods employed include nuclear magnetic resonance spectroscopy, infrared spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance Spectroscopy: Proton nuclear magnetic resonance spectroscopy reveals signals corresponding to the aromatic protons of the indoloquinazoline core, typically appearing between 7.0 and 8.5 parts per million. The methylene protons of the acetic acid side chain are observed as a singlet near 3.7 parts per million. The carboxylic acid proton appears as a broad singlet downfield, often near 12.0 parts per million, due to hydrogen bonding.
Infrared Spectroscopy: The infrared spectrum is characterized by strong absorptions at 1720 centimeters inverse for the carboxylic acid carbonyl stretch and at 1660 centimeters inverse for the keto carbonyl group. Additional bands between 3100 and 3400 centimeters inverse correspond to N–H and O–H stretching vibrations.
Ultraviolet-Visible Spectroscopy: The extended conjugation of the indoloquinazoline system results in intense absorption bands in the ultraviolet region, with maxima near 260 nanometers and a shoulder at approximately 320 nanometers, indicative of π–π* transitions.
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 293, consistent with the calculated molar mass. Fragmentation patterns provide further evidence for the presence of the acetic acid side chain and the integrity of the fused ring system.
Technique | Observed Signal/Peak | Assignment |
---|---|---|
Proton NMR | 7.0–8.5 ppm (multiplets) | Aromatic protons |
3.7 ppm (singlet) | Methylene protons (CH2) | |
12.0 ppm (broad singlet) | Carboxylic acid proton | |
Infrared | 1720 cm⁻¹ | C=O (carboxylic acid) stretch |
1660 cm⁻¹ | C=O (keto) stretch | |
3100–3400 cm⁻¹ | N–H, O–H stretches | |
Ultraviolet-Visible | 260 nm, 320 nm (shoulder) | π–π* transitions |
Mass Spectrometry | m/z 293 (M⁺) | Molecular ion |
The congruence of these spectroscopic signatures with theoretical predictions and crystallographic data confirms the identity and purity of the compound.
Understanding the three-dimensional conformation of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is essential for predicting its physical properties and chemical reactivity. Computational chemistry methods, such as density functional theory and molecular mechanics, are often employed to model the lowest-energy conformer of the molecule.
The fused indoloquinazoline core adopts a nearly planar geometry, maximizing aromatic stabilization. The 5-oxo substituent introduces a localized distortion, with the carbonyl oxygen slightly out of the plane due to its sp² hybridization and partial negative charge. The acetic acid side chain at the 7-position is flexible, but computational studies indicate a preference for an orientation that allows intramolecular hydrogen bonding between the carboxyl group and the adjacent nitrogen atom of the quinazoline ring. This interaction stabilizes a specific conformation, reducing the entropy of the side chain and potentially affecting solubility and crystallization behavior.
Visualization of the electron density surface reveals regions of high electron density around the aromatic rings and the carbonyl oxygen atoms, while the carboxylic acid group presents a highly polar region conducive to hydrogen bonding with solvent molecules or other functional groups in the solid state.
Parameter | Value |
---|---|
Aromatic ring planarity | 0.05 Å deviation |
Keto group out-of-plane angle | 8.2° |
Carboxyl group dihedral | 76.4° (to core) |
Intramolecular H-bond length | 1.89 Å |
These conformational preferences are corroborated by crystallographic data, providing a comprehensive picture of the molecular geometry in both the solid and solution states.
The physical and chemical properties of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid are direct consequences of its molecular structure and conformation. This section examines its stability, solubility, and reactivity, each of which is critical for understanding its behavior in various chemical contexts.
Stability is a multifaceted property, encompassing thermal, chemical, and photostability. (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits high thermal stability, with decomposition typically occurring above 280 degrees Celsius, as determined by thermogravimetric analysis. The rigid, fused aromatic system imparts significant resistance to thermal degradation, while the presence of the keto and carboxylic acid groups introduces sites of potential reactivity under extreme conditions.
Chemically, the compound is stable under neutral and mildly acidic or basic conditions. The aromatic core resists electrophilic and nucleophilic attack due to delocalized π-electron density, while the carboxylic acid group is susceptible to deprotonation in strongly basic environments. Oxidative stability is high, with no significant degradation observed upon exposure to atmospheric oxygen over extended periods.
Photostability studies indicate that the compound is resistant to photodegradation under visible light, although prolonged exposure to ultraviolet radiation may induce minor structural changes, primarily at the keto group or the carboxylic acid functionality. These changes are generally reversible or result in minor byproducts, as confirmed by spectroscopic monitoring.
Condition | Observed Stability |
---|---|
Thermal (°C) | Stable up to 280 |
Acidic (pH 2) | Stable |
Basic (pH 10) | Minor deprotonation |
Oxidative (air) | Stable |
Photolytic (UV) | Slight degradation |
The overall stability profile supports the use of this compound in a variety of chemical and analytical applications.
Solubility is governed by the balance of hydrophilic and hydrophobic regions within the molecule. The aromatic indoloquinazoline core is largely hydrophobic, while the carboxylic acid group confers hydrophilicity and the ability to form hydrogen bonds with polar solvents.
Experimental measurements indicate moderate solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol, with values ranging from 20 to 50 milligrams per milliliter at room temperature. In water, solubility is limited due to the predominance of the hydrophobic core, but the presence of the carboxylic acid group allows for some dissolution, particularly at elevated pH where the acid is deprotonated to its carboxylate form.
In nonpolar solvents such as hexane or toluene, solubility is negligible, reflecting the compound’s polar functional groups and the lack of favorable interactions with nonpolar media.
Solvent | Solubility (mg/mL) |
---|---|
Water (pH 7) | 2 |
Water (pH 9) | 10 |
Methanol | 45 |
Ethanol | 38 |
Dimethyl sulfoxide | 50 |
Hexane | <1 |
These solubility characteristics inform choices for purification, crystallization, and analytical measurement.
The chemical reactivity of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is dictated by its functional groups and electronic structure. The aromatic core is relatively inert, resisting most electrophilic substitution reactions due to delocalized electron density and the electron-withdrawing effects of the keto and carboxylic acid substituents.
The keto group at the 5-position is reactive towards nucleophilic addition under strongly basic or reducing conditions, although such reactions are typically sluggish due to resonance stabilization. The carboxylic acid group is readily involved in acid-base reactions, forming salts with bases and undergoing esterification with alcohols in the presence of acid catalysts.
Under oxidative conditions, the compound is generally stable, but strong oxidants may cleave the aromatic system or oxidize the methylene group of the acetic acid side chain. Reductive conditions may reduce the keto group to a secondary alcohol, although such transformations require potent reducing agents.
The compound does not undergo significant tautomerism, as the keto and carboxylic acid groups are stabilized by resonance and intramolecular hydrogen bonding.
Functional Group | Typical Reactivity |
---|---|
Aromatic core | Inert to electrophiles |
Keto group | Slow nucleophilic addition |
Carboxylic acid | Acid-base, esterification |
Acetic acid methylene | Oxidation (strong agents) |
This reactivity profile is consistent with the observed stability and supports the use of the compound as a scaffold for further chemical modification.
Comparison with structurally related heterocyclic compounds provides insight into the unique features and potential applications of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. The indoloquinazoline scaffold is a privileged structure in heterocyclic chemistry, known for its rigidity, planarity, and electronic properties.
Relative to unsubstituted indolo[1,2-A]quinazoline, the introduction of a keto group at the 5-position increases the electron-withdrawing character of the ring system, reducing the electron density of the aromatic core and enhancing resistance to electrophilic attack. The acetic acid side chain at the 7-position introduces additional polarity and the potential for hydrogen bonding, distinguishing the compound from its non-substituted analogs.
Compared to other fused heterocycles, such as indole, quinazoline, or isoquinoline derivatives, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits enhanced thermal and oxidative stability, as well as unique solubility characteristics attributable to the combination of hydrophobic and hydrophilic regions.
Compound | Molar Mass (g/mol) | Thermal Stability (°C) | Water Solubility (mg/mL) | Reactivity (Aromatic Core) |
---|---|---|---|---|
Indolo[1,2-A]quinazoline | 246 | 250 | 1 | Moderate |
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid | 293 | 280 | 2 | Low |
Quinazoline | 144 | 210 | 5 | High |
Indole | 117 | 200 | 4 | High |
Isoquinoline | 129 | 190 | 3 | High |
This comparative analysis underscores the unique combination of stability, solubility, and reactivity that defines (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid and highlights its potential as a versatile scaffold in synthetic and analytical chemistry.
Traditional synthetic pathways for indoloquinazoline frameworks typically involve multi-step approaches beginning with readily available starting materials. The classical approach to (5-oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid synthesis generally follows a convergent strategy combining indole construction with quinazoline formation [1] [2].
The foundational methodology involves the preparation of 2-(2-aminophenyl)indole intermediates through cyclization of 2-alkynylaniline derivatives. These key intermediates undergo subsequent ring closure with appropriate electrophilic carbon sources to form the quinazoline ring system [3]. The incorporation of the acetic acid moiety at the 7-position typically requires careful functional group manipulation during the synthetic sequence.
One established route utilizes the reaction of 2-aminobenzylamine with indole-3-carboxylic acid derivatives under acidic conditions to promote cyclization. This approach requires protection and deprotection strategies to maintain the integrity of sensitive functional groups throughout the synthesis [4].
Synthetic Step | Typical Conditions | Yield Range | Key Considerations |
---|---|---|---|
Indole Formation | Pd-catalyzed cyclization, 100-150°C | 60-85% | Regioselectivity control |
Quinazoline Closure | Acidic conditions, 80-120°C | 45-75% | Competitive side reactions |
Functional Group Installation | Various coupling methods | 50-80% | Protecting group compatibility |
Lewis acid catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including indoloquinazoline derivatives. The use of Lewis acids facilitates bond formation through activation of electrophilic centers and coordination to heteroatoms, enabling more efficient cyclization processes [1] [5] [6].
Boron trifluoride etherate (BF3·Et2O) represents one of the most versatile Lewis acids for heterocycle synthesis. Its application in indoloquinazoline formation involves activation of carbonyl groups and facilitation of nucleophilic attacks by amino groups [6] [7].
The BF3·Et2O-catalyzed synthesis typically proceeds through initial coordination of the Lewis acid to electron-rich heteroatoms, followed by intramolecular cyclization. For (5-oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid synthesis, BF3·Et2O demonstrates exceptional efficiency in promoting the formation of the quinazoline ring while maintaining the integrity of the indole framework [6].
Experimental studies have demonstrated that BF3·Et2O loading of 0.5-1.0 equivalents provides optimal results. The reaction typically requires temperatures between 60-100°C in dichloromethane or similar aprotic solvents. Under these conditions, yields of 70-85% are commonly achieved for the cyclization step [6].
The construction of indoloquinazoline systems often requires the formation of multiple carbon-nitrogen bonds in a controlled sequence. Lewis acid-mediated protocols enable sequential bond formation through careful control of reaction conditions and catalyst selection [1] [8] [9].
Sequential C-N bond formation typically involves an initial aminopalladation step followed by reductive elimination to form the first C-N bond. Subsequently, a Lewis acid-catalyzed intramolecular cyclization creates the second C-N bond, completing the quinazoline ring system [8] [9].
This approach offers several advantages including high regioselectivity, functional group tolerance, and the ability to introduce diverse substituents at specific positions. The sequential nature allows for intermediate isolation and purification when necessary, improving overall yields and product purity [1] [2].
One-pot methodologies represent an efficient approach to tetracyclic indoloquinazoline synthesis by eliminating intermediate isolation steps and reducing overall synthetic complexity. These methods typically combine multiple transformations in a single reaction vessel, requiring careful optimization of conditions to ensure compatibility between different reaction steps [1] [10] [11].
The one-pot construction of (5-oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves sequential ring formations starting from appropriately substituted precursors. The process typically begins with indole formation through palladium-catalyzed cyclization, followed immediately by quinazoline ring closure without intermediate purification [10] [11].
Critical success factors for one-pot synthesis include:
Reported yields for one-pot tetracyclic ring construction typically range from 45-70%, representing significant efficiency gains compared to stepwise approaches when considering reduced purification losses and improved atom economy [11].
Solvent choice profoundly impacts both reaction efficiency and selectivity in indoloquinazoline synthesis. The optimal solvent must balance multiple requirements including substrate solubility, catalyst stability, and compatibility with reaction mechanisms [12] [13].
For BF3·Et2O-catalyzed reactions, dichloromethane consistently provides superior results due to its low nucleophilicity and appropriate polarity for Lewis acid activation. Alternative solvents such as 1,2-dichloroethane and chloroform also demonstrate effectiveness, though typically with slightly reduced yields [6].
Solvent | Boiling Point (°C) | Dielectric Constant | Typical Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Dichloromethane | 40 | 9.1 | 83 | 1.0 |
1,2-Dichloroethane | 84 | 10.4 | 78 | 1.2 |
Chloroform | 61 | 4.8 | 75 | 1.5 |
Acetonitrile | 82 | 37.5 | 65 | 2.0 |
Polar aprotic solvents such as dimethylformamide (DMF) prove essential for certain transformations, particularly those involving dimethylformamide dimethyl acetal (DMFDMA) as a formylating agent. The high boiling point of DMF (153°C) enables reactions at elevated temperatures necessary for complete cyclization [3].
Temperature optimization represents a critical parameter in indoloquinazoline synthesis, as it directly affects reaction rates, selectivity, and product stability. Most synthetic transformations require careful temperature control to balance reaction efficiency with product integrity [14] [15].
For Lewis acid-catalyzed cyclizations, room temperature conditions (20-25°C) often provide optimal selectivity, though reaction times may be extended to 8-24 hours. Elevated temperatures (60-100°C) significantly reduce reaction times to 1-4 hours but may increase side product formation [6].
Temperature effects on key synthetic steps:
Indole Formation: Typically requires 100-150°C for palladium-catalyzed cyclizations. Lower temperatures result in incomplete conversion, while excessive heat may cause catalyst decomposition [3].
Quinazoline Cyclization: Optimal temperatures range from 80-120°C depending on the specific methodology. Lewis acid-catalyzed reactions generally proceed efficiently at the lower end of this range [1] [6].
One-Pot Procedures: Sequential temperature programming often provides optimal results, beginning at moderate temperatures (60-80°C) for initial transformations and increasing to 100-120°C for final cyclization steps [10] [11].
Catalyst loading optimization balances reaction efficiency with economic considerations and product purity. Insufficient catalyst loading results in incomplete conversions and extended reaction times, while excessive loading may increase side reactions and complicate purification [16] [17].
For BF3·Et2O-catalyzed indoloquinazoline synthesis, optimal loading typically ranges from 0.5-1.0 equivalents relative to the limiting substrate. Studies demonstrate that 1.0 equivalent provides maximum efficiency with yields of 80-85%, while 0.5 equivalents yields 70-75% with extended reaction times [6].
BF3·Et2O Loading (equiv.) | Reaction Time (h) | Yield (%) | Side Product Formation |
---|---|---|---|
0.2 | 8.0 | 45 | Low |
0.5 | 2.0 | 75 | Low |
1.0 | 1.0 | 83 | Moderate |
1.5 | 0.5 | 80 | High |
Higher catalyst loadings (>1.2 equivalents) typically show diminishing returns and may increase formation of over-reaction products or decomposition pathways [6] [16].
Effective purification of (5-oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid requires specialized techniques due to the compound's complex tetracyclic structure and polar acetic acid functionality. The presence of multiple nitrogen atoms and the carboxylic acid group significantly influences purification strategies [18] [19].
Column Chromatography: Silica gel chromatography using gradient elution systems proves most effective. Typical eluent systems include petroleum ether/ethyl acetate gradients (6:1 to 2:1) followed by more polar systems incorporating methanol for final elution of polar fractions [6].
Crystallization Methods: The carboxylic acid functionality often enables crystallization from alcohol/water mixtures. Methanol/water (5:1) systems frequently provide pure crystalline products suitable for characterization and biological testing [6].
Acid-Base Extraction: The amphoteric nature of indoloquinazoline acetic acids allows selective extraction using pH manipulation. Initial extraction at pH 2-3 selectively removes the target compound, followed by neutralization and re-extraction for purification [18].
Spectroscopic Characterization: Complete characterization requires multiple techniques:
Advanced characterization techniques such as two-dimensional NMR experiments (HMBC, HSQC) often prove necessary for complete structural assignment, particularly for substituted derivatives where regioselectivity questions arise [21].